molecular formula C27H20Cl2FN3O3S B044372 (5Z)-1-(2,3-dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-3-(4-morpholin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 121608-30-8

(5Z)-1-(2,3-dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-3-(4-morpholin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B044372
CAS No.: 121608-30-8
M. Wt: 556.4 g/mol
InChI Key: WIUYHMPKEGPZJM-PGMHBOJBSA-N
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Description

1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid is a complex organic compound that belongs to the class of thiobarbituric acids. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid typically involves multi-step organic reactions. The process may start with the preparation of the thiobarbituric acid core, followed by the introduction of the 2,3-dichlorophenyl, p-fluorobenzylidene, and 4-(morpholino)phenyl groups through various substitution reactions. Common reagents used in these steps include chlorinating agents, fluorinating agents, and morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiobarbituric acid derivatives: Compounds with similar core structures but different substituents.

    Barbiturates: A class of compounds known for their sedative and hypnotic properties.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

121608-30-8

Molecular Formula

C27H20Cl2FN3O3S

Molecular Weight

556.4 g/mol

IUPAC Name

(5Z)-1-(2,3-dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-3-(4-morpholin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C27H20Cl2FN3O3S/c28-22-2-1-3-23(24(22)29)33-26(35)21(16-17-4-6-18(30)7-5-17)25(34)32(27(33)37)20-10-8-19(9-11-20)31-12-14-36-15-13-31/h1-11,16H,12-15H2/b21-16-

InChI Key

WIUYHMPKEGPZJM-PGMHBOJBSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)F)C(=O)N(C3=S)C5=C(C(=CC=C5)Cl)Cl

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)F)/C(=O)N(C3=S)C5=C(C(=CC=C5)Cl)Cl

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)F)C(=O)N(C3=S)C5=C(C(=CC=C5)Cl)Cl

Synonyms

1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl )thiobarbituric acid

Origin of Product

United States

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